5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features both pyrimidine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves the formation of the pyrimidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester. The oxazole ring can be formed through the cyclization of α-haloketones with amides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
- 6-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
- 5,6-dimethyl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide
Uniqueness
5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is unique due to the presence of both methyl groups on the pyrimidine ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may enhance its biological activity or stability.
Properties
IUPAC Name |
5,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-9(15-17-6)14-11(16)10-7(2)8(3)12-5-13-10/h4-5H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUGNTMOXFXAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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